molecular formula C15H10ClF3N4O2 B13672454 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one CAS No. 2376389-33-0

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one

Cat. No.: B13672454
CAS No.: 2376389-33-0
M. Wt: 370.71 g/mol
InChI Key: ASMGZJJSJBTIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a triazole ring, and a methoxypyridinone moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions (20°C to 60°C) to form an intermediate compound. This intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures (up to the reflux temperature of the solvent) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group and triazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-1-[3,5-di(trifluoromethyl)phenyl]

Uniqueness

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one is unique due to its combination of a trifluoromethyl group, triazole ring, and methoxypyridinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

2376389-33-0

Molecular Formula

C15H10ClF3N4O2

Molecular Weight

370.71 g/mol

IUPAC Name

4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C15H10ClF3N4O2/c1-25-12-6-20-14(24)5-10(12)9-4-8(16)2-3-11(9)23-7-13(21-22-23)15(17,18)19/h2-7H,1H3,(H,20,24)

InChI Key

ASMGZJJSJBTIQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)N3C=C(N=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.